molecular formula C11H14N2O3 B5778958 N'-acetyl-2-(4-methoxyphenyl)acetohydrazide

N'-acetyl-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B5778958
M. Wt: 222.24 g/mol
InChI Key: FRKRRVQOHBPMMX-UHFFFAOYSA-N
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Description

N’-acetyl-2-(4-methoxyphenyl)acetohydrazide is an organic compound belonging to the class of hydrazides. It is characterized by the presence of an acetyl group attached to a hydrazide moiety, which is further connected to a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-(4-methoxyphenyl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of N’-acetyl-2-(4-methoxyphenyl)acetohydrazide follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may yield amines or alcohols.

Comparison with Similar Compounds

N’-acetyl-2-(4-methoxyphenyl)acetohydrazide can be compared with other similar compounds, such as:

    2-(4-methoxyphenyl)acetohydrazide: This compound lacks the acetyl group and may exhibit different biological activities and properties.

    N-acetyl-4-methoxybenzohydrazide: This compound has a similar structure but with a different substitution pattern, which may affect its reactivity and applications.

    4-methoxyphenylhydrazine: This compound lacks the acetyl and acetyl groups, resulting in different chemical and biological properties.

The uniqueness of N’-acetyl-2-(4-methoxyphenyl)acetohydrazide lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N'-acetyl-2-(4-methoxyphenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-13-11(15)7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKRRVQOHBPMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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